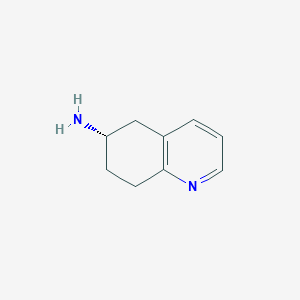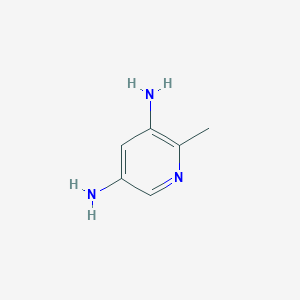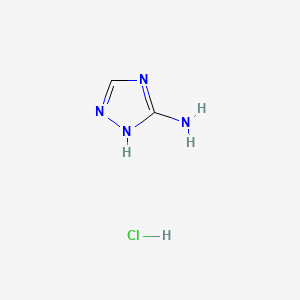
1-adamantyl(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantyl(methyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to a methyl group The adamantyl group, derived from adamantane, is a highly stable, diamond-like structure that imparts unique properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Adamantyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with methylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Adamantyl(methyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized adamantyl silanes.
Applications De Recherche Scientifique
1-Adamantyl(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantyl group.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-adamantyl(methyl)silane involves its interaction with molecular targets through the adamantyl group. The unique structure of the adamantyl group allows for strong hydrophobic interactions, which can enhance the compound’s binding affinity to biological targets. Additionally, the silicon atom can participate in various chemical transformations, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
1-Adamantyl(methyl)silane can be compared with other similar compounds, such as:
1-Adamantyl(trimethyl)silane: Differing by the presence of three methyl groups attached to the silicon atom.
1-Adamantyl(phenyl)silane: Featuring a phenyl group instead of a methyl group.
1-Adamantyl(dimethyl)silane: Containing two methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the specific combination of the adamantyl and methyl groups, which imparts distinct chemical and physical properties. This combination allows for a balance of stability, reactivity, and hydrophobicity, making it suitable for a variety of applications.
Propriétés
Formule moléculaire |
C11H20Si |
|---|---|
Poids moléculaire |
180.36 g/mol |
Nom IUPAC |
1-adamantyl(methyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3 |
Clé InChI |
AESDPSCOOXPMHW-UHFFFAOYSA-N |
SMILES canonique |
C[SiH2]C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)




![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)
